Methyl 2,4,6-trifluorobenzoate
Overview
Description
Methyl 2,4,6-trifluorobenzoate is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trifluorobenzoate can be synthesized through the esterification of 2,4,6-trifluorobenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4,6-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products:
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: 2,4,6-trifluorobenzyl alcohol.
Hydrolysis: 2,4,6-trifluorobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,4,6-trifluorobenzoate is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism of action of methyl 2,4,6-trifluorobenzoate involves its interaction with various molecular targets, primarily through its ester and fluorine functional groups. The ester group can undergo hydrolysis, releasing the active 2,4,6-trifluorobenzoic acid, which can interact with biological targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
- Methyl 2,6-difluorobenzoate
- Methyl 3,5-difluorobenzoate
- Methyl 2,4-difluorobenzoate
- Methyl 2,4,6-trichlorobenzoate
Comparison: Methyl 2,4,6-trifluorobenzoate is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its difluorinated or chlorinated analogs. The trifluorinated compound exhibits higher electronegativity, increased metabolic stability, and distinct reactivity patterns, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
methyl 2,4,6-trifluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAIRQLEVUNMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513571 | |
Record name | Methyl 2,4,6-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-28-6 | |
Record name | Benzoic acid, 2,4,6-trifluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79538-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4,6-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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